molecular formula C19H20N2O4S B7552546 1-(3,4-dimethoxyphenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]propan-1-one

1-(3,4-dimethoxyphenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]propan-1-one

Cat. No.: B7552546
M. Wt: 372.4 g/mol
InChI Key: PDTXHCRMUXOKLJ-UHFFFAOYSA-N
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Description

1-(3,4-dimethoxyphenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]propan-1-one, also known as DMBS, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxyphenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]propan-1-one involves the inhibition of various signaling pathways that are involved in cell proliferation, survival, and migration. This compound inhibits the PI3K/Akt/mTOR pathway, which is known to be upregulated in various cancer cells. This compound also activates the mitochondrial pathway by inducing the release of cytochrome c, which leads to the activation of caspases and subsequent apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. This compound inhibits the growth and proliferation of cancer cells by inducing apoptosis. This compound also inhibits the migration and invasion of cancer cells by downregulating the expression of various matrix metalloproteinases. This compound has also been shown to exhibit anti-inflammatory activity by inhibiting the expression of various pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

1-(3,4-dimethoxyphenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]propan-1-one has several advantages for lab experiments. It exhibits potent anticancer activity against various cancer cell lines, making it an ideal compound for in vitro studies. This compound has also been shown to exhibit low toxicity towards normal cells, making it a safe compound for in vivo studies. However, this compound has certain limitations such as its poor solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for 1-(3,4-dimethoxyphenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]propan-1-one research. One of the major areas of research is the development of this compound analogs with improved solubility and bioavailability. Another area of research is the evaluation of this compound in animal models of cancer to determine its efficacy and safety. This compound can also be evaluated for its potential therapeutic applications in other disease conditions such as inflammation and neurodegenerative disorders.
Conclusion:
This compound is a novel compound that exhibits potent anticancer activity and has potential therapeutic applications in various disease conditions. The synthesis method for this compound has been optimized to yield a high purity product, and its mechanism of action involves the inhibition of various signaling pathways. This compound has several advantages for lab experiments, but also has certain limitations. There are several future directions for this compound research, which can lead to the development of novel therapeutic agents.

Synthesis Methods

The synthesis of 1-(3,4-dimethoxyphenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]propan-1-one involves the reaction between 3,4-dimethoxybenzaldehyde and 2-mercapto-6-methoxybenzimidazole in the presence of a base and a solvent. The resulting product is then subjected to a reaction with propionyl chloride to obtain this compound. This synthesis method has been optimized to yield a high purity product and has been validated through various analytical techniques such as NMR and mass spectrometry.

Scientific Research Applications

1-(3,4-dimethoxyphenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]propan-1-one has been extensively studied for its potential therapeutic applications in various disease conditions. One of the major areas of research is in the field of cancer. This compound has been shown to exhibit potent anticancer activity against various cancer cell lines including breast, lung, and prostate cancer. This compound induces apoptosis in cancer cells by activating the mitochondrial pathway and inhibiting the PI3K/Akt/mTOR pathway.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-11(18(22)12-5-8-16(24-3)17(9-12)25-4)26-19-20-14-7-6-13(23-2)10-15(14)21-19/h5-11H,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDTXHCRMUXOKLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC(=C(C=C1)OC)OC)SC2=NC3=C(N2)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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